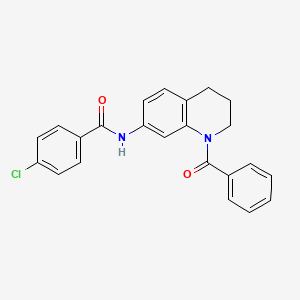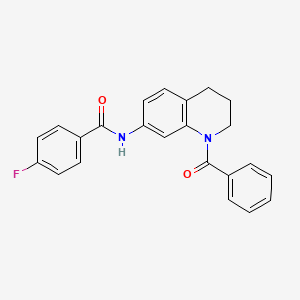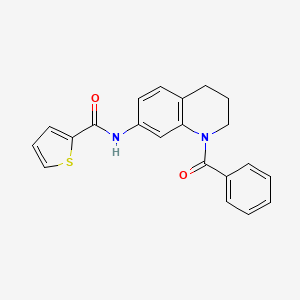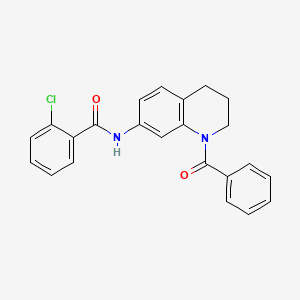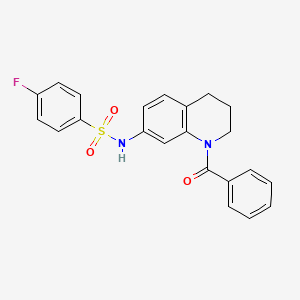
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chlorothiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chlorothiophene-2-sulfonamide, or N-BTQC-2-S, is a novel small-molecule compound with a unique chemical structure. It is an organic compound that belongs to the family of quinolines and thiophenes. N-BTQC-2-S has a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial activities. It has been extensively studied in recent years due to its potential therapeutic applications.
Scientific Research Applications
N-BTQC-2-S has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial activities. It has been studied as a potential treatment for various types of cancer, including breast, lung, and prostate cancer. It has also been studied for its potential use in the treatment of infectious diseases, such as tuberculosis and HIV. In addition, it has been studied as a potential treatment for neurological disorders, such as Alzheimer's disease.
Mechanism of Action
The exact mechanism of action of N-BTQC-2-S is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the inflammatory response. It is also believed to modulate the activity of certain transcription factors involved in the regulation of gene expression. In addition, it has been shown to interact with certain proteins involved in the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects
N-BTQC-2-S has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the inflammatory response, as well as modulate the activity of certain transcription factors involved in the regulation of gene expression. In addition, it has been shown to modulate the activity of certain proteins involved in the regulation of cell proliferation and apoptosis. It has also been shown to possess anti-cancer, anti-microbial, and anti-inflammatory activities.
Advantages and Limitations for Lab Experiments
N-BTQC-2-S is a novel small-molecule compound with a wide range of biological activities. It is relatively easy to synthesize and has a high yield and purity. In addition, it is relatively stable and can be stored for long periods of time. However, there are some limitations to using N-BTQC-2-S in laboratory experiments. It is relatively expensive, and it is not always possible to obtain high purity samples. In addition, it is not always possible to obtain consistent results due to the variability in the synthesis process.
Future Directions
N-BTQC-2-S is a promising compound with a wide range of potential therapeutic applications. Future research should focus on further elucidating the mechanism of action of N-BTQC-2-S and exploring its potential applications in the treatment of various diseases. In addition, further research should focus on optimizing the synthesis process to improve the yield and purity of the compound. Finally, further research should focus on studying the safety and efficacy of N-BTQC-2-S in clinical trials.
Synthesis Methods
N-BTQC-2-S can be synthesized through a condensation reaction between 1-benzoyl-1,2,3,4-tetrahydroquinoline and 5-chlorothiophene-2-sulfonamide. This reaction is typically carried out in an inert solvent such as toluene or ethyl acetate. The reaction is catalyzed by an acid, such as p-toluenesulfonic acid, and the resulting product is purified by column chromatography. The yield of the reaction is usually high, and the purity of the product is typically greater than 95%.
properties
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-5-chlorothiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3S2/c21-18-10-11-19(27-18)28(25,26)22-16-9-8-14-7-4-12-23(17(14)13-16)20(24)15-5-2-1-3-6-15/h1-3,5-6,8-11,13,22H,4,7,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKKZWWDBDUOMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Cl)N(C1)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


